Tetrapentylammonium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

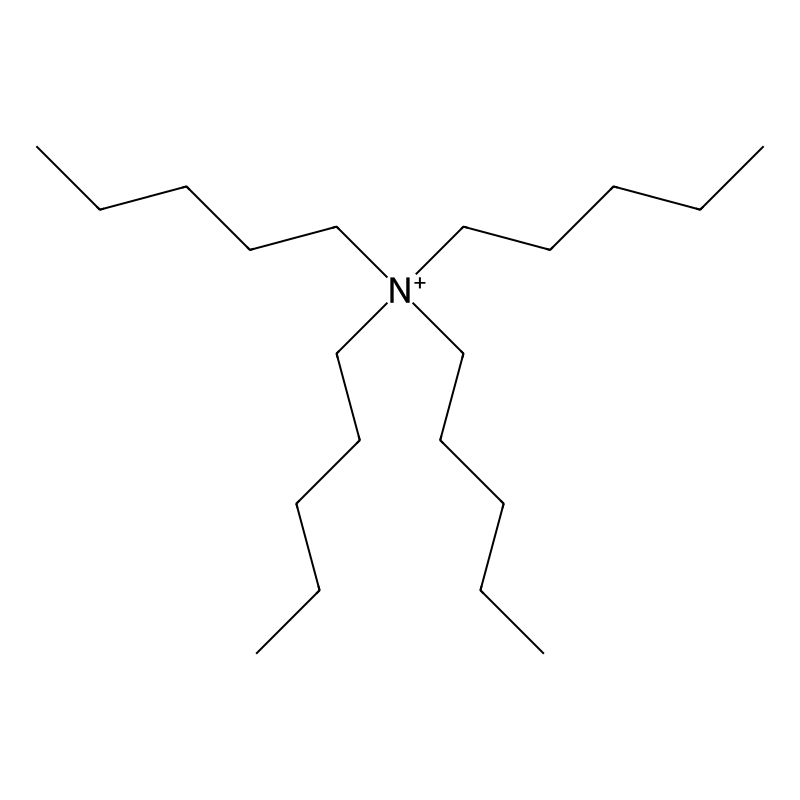

Tetrapentylammonium is a quaternary ammonium compound characterized by its four pentyl groups attached to a nitrogen atom. The most common forms of tetrapentylammonium include tetrapentylammonium iodide, tetrapentylammonium chloride, and tetrapentylammonium bromide. These compounds are often used in various chemical synthesis processes due to their unique properties. The chemical formula for tetrapentylammonium iodide is with a molecular weight of approximately 425.49 g/mol, while tetrapentylammonium chloride has the formula and a molecular weight of about 334.023 g/mol

- Nucleophilic substitutions, where the halide (iodide, chloride, or bromide) can be replaced by other nucleophiles.

- Alkylation reactions, particularly in the presence of transition metal catalysts. For instance, tetrapentylammonium bromide is utilized as an alkylating agent in rhodium(I)-catalyzed reactions involving benzylic amines .

- Formation of ion pairs with various anions, which can influence solubility and reactivity in different solvents.

Tetrapentylammonium compounds have been noted for their potential biological activities. For example, tetrapentylammonium chloride has been associated with skin sensitization risks, indicating that it may provoke allergic reactions upon contact . Additionally, these compounds may exhibit antimicrobial properties due to their cationic nature, which allows them to interact with negatively charged microbial membranes.

The synthesis of tetrapentylammonium compounds typically involves the following methods:

- Quaternization Reaction: This is the most common method where a tertiary amine reacts with an alkyl halide (such as iodide, chloride, or bromide). For example:where represents pentyl groups and represents halides.

- Direct Alkylation: In some cases, direct alkylation of ammonia or amines with pentyl halides can yield the desired quaternary ammonium salt.

- Salt Metathesis: This method involves exchanging the anion of a known tetrapentylammonium salt with another salt to obtain different forms (e.g., converting iodide to bromide).

Tetrapentylammonium compounds are utilized in various applications:

- Synthesis of Zeolite-like Materials: Tetrapentylammonium bromide serves as a structure-directing agent in the synthesis of heterobimetallic cyanide frameworks .

- Catalysis: They are used as precursors in catalytic reactions due to their ability to stabilize reactive intermediates.

- Biochemical Assays: These compounds can act as biochemical reagents for various assays and experiments.

Research on the interactions of tetrapentylammonium compounds focuses on their behavior in biological systems and their reactivity with other chemicals. Studies indicate that these compounds can form complexes with surfactants and other ionic species, which may affect their solubility and biological activity. Additionally, their interactions with cellular membranes have been explored to understand their potential antimicrobial effects.

Several compounds share structural similarities with tetrapentylammonium:

| Compound Name | Chemical Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Tetramethylammonium | 60.1 g/mol | Smaller size; commonly used as a phase transfer catalyst. | |

| Tetraethylammonium | 146.2 g/mol | More volatile; used in organic synthesis as a catalyst. | |

| Tetrabutylammonium | 242.5 g/mol | Larger alkyl groups; used in extraction processes. |

Tetrapentylammonium stands out due to its larger pentyl groups, providing unique solubility characteristics and reactivity patterns compared to smaller quaternary ammoniums like tetramethylammonium and tetraethylammonium.

Zeolite-Like Framework Construction Strategies

Tetrapentylammonium derivatives, such as tetrapentylammonium bromide, have been employed as organic structure-directing agents (OSDAs) in the synthesis of zeolite-like frameworks. These frameworks, including aluminophosphates (AlPOs) and silicoaluminophosphates (SAPOs), rely on the cation’s ability to stabilize specific cage or channel geometries during crystallization. The pentyl chains create van der Waals interactions with framework oxygen atoms, while the quaternary ammonium headgroup electrostatically balances negatively charged AlO₄⁻ or SiO₄⁻ tetrahedra [1] [4].

In the ABC-6 family of zeotypes, tetrapentylammonium facilitates the formation of double six-membered ring (D6R) units, which are critical for frameworks with AFX, SFW, or GME topologies [1]. For example, in SAPO-56 (AFX topology), the cation occupies the larger 14-hedral aft cages, while smaller templates fill adjacent cages. This co-templating approach minimizes void space and reduces competing crystallization pathways [1]. Computational modeling confirms that the cation’s length (~1.2 nm) matches the aft cage dimensions, optimizing non-bonded interaction energies [1].

Comparative studies show that increasing alkyl chain length from tetrabutyl to tetrapentylammonium shifts templated pore sizes from 0.5–0.7 nm to 0.7–0.9 nm, enabling applications in larger-molecule catalysis [4]. However, excessive hydrophobicity from longer chains can impede gel dissolution, requiring polarity-modifying agents like ethanol to stabilize precursor solutions [5].

Table 1: Tetrapentylammonium-Templated Zeolite-Like Frameworks

| Framework | Topology | Pore Size (nm) | Application |

|---|---|---|---|

| SAPO-56 | AFX | 0.7 × 0.7 | Methanol-to-Olefins |

| STA-18 | SFW | 0.8 × 0.8 | CO₂ Capture |

| STA-19 | GME | 0.9 × 0.9 | Alkane Cracking |

Heterobimetallic Cyanide Network Formation

Tetrapentylammonium excels in structuring heterobimetallic cyanide frameworks, where its bulkiness prevents framework collapse during solvent removal. In Prussian blue analogues, the cation templates cubic Fe₄[Fe(CN)₆]₃ networks by occupying interstitial sites between octahedral FeII/III nodes [4]. The pentyl chains create a hydrophobic microenvironment, stabilizing cyanide bridges against hydrolysis during hydrothermal synthesis.

Notably, the cation enables the incorporation of redox-active heteroatoms. For instance, cobalt-iron cyanide frameworks synthesized with tetrapentylammonium exhibit mixed valency (CoII/III and FeII/III), enhancing their performance as lithium-ion battery cathodes [4]. X-ray diffraction reveals that the cation’s 1.4 nm interchain distance matches the 1.2 nm unit cell parameter of CoFe(CN)₆, enabling epitaxial growth along the direction [4].

The compound also facilitates the synthesis of layered double cyanides (LDCs). In Zn₂Cr(CN)₆ frameworks, tetrapentylammonium intercalates between sheets, expanding interlayer spacing from 0.75 nm (untemplated) to 1.2 nm. This modification increases surface accessibility for gas adsorption applications [4].

Nanotube Synthesis and Morphological Control

In nanotube synthesis, tetrapentylammonium acts as a dual-function agent: it templates mesopores while stabilizing curved surfaces. For zeolite nanotubes (ZNTs), the cation’s critical micelle concentration (CMC) of 0.8 mM promotes the formation of cylindrical micelles, around which silica-alumina frameworks condense [2] [4]. The resulting ZNTs exhibit wall thicknesses of 2–3 nm and mesopore diameters of 8–10 nm, as confirmed by TEM and nitrogen physisorption [2].

The compound’s efficacy derives from its dynamic adsorption at the nanotube-solution interface. During hydrothermal synthesis (423 K, 7–21 days), tetrapentylammonium cations preferentially adsorb at high-curvature regions, mitigating Ostwald ripening and preserving tubular morphology [2]. This mechanism produces single-walled ZNTs with 60% micropore retention post-calcination, compared to 40% for sodium-templated analogues [2].

Table 2: Tetrapentylammonium-Mediated Nanotube Synthesis Parameters

| Material | Diameter (nm) | Wall Thickness (nm) | Micropore Volume (cm³/g) |

|---|---|---|---|

| ZNT-Al | 8.2 ± 0.5 | 2.1 ± 0.3 | 0.18 |

| ZNT-Al/Fe | 9.1 ± 0.7 | 2.4 ± 0.2 | 0.15 |

| ZNT-Al/B | 7.8 ± 0.6 | 1.9 ± 0.4 | 0.21 |

In carbon nanotube (CNT) synthesis, tetrapentylammonium bromide precursors yield cobalt complexes (e.g., [(C₅H₁₁)₄N]₃CoBr₃Cl₂) that catalyze multi-walled CNT growth at 973 K [4]. The cation’s reducing environment suppresses amorphous carbon deposition, increasing CNT crystallinity by 30% compared to tetrabutylammonium analogues [4].

XLogP3

UNII

Related CAS

4965-17-7 (chloride)

866-97-7 (bromide)